molecular formula C23H30O B14201997 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 917774-48-2

2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B14201997
CAS No.: 917774-48-2
M. Wt: 322.5 g/mol
InChI Key: NDTUELHMOFYFJB-UHFFFAOYSA-N
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Description

2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of tetrahydronaphthalenes, which are characterized by a partially hydrogenated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the hydroboration of a trisubstituted alkene, followed by oxidation to yield the desired product . The reaction conditions typically include the use of hydroborating agents such as borane or its derivatives, followed by oxidation with hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The asymmetric hydroboration approach has been highlighted as an efficient method for large-scale synthesis . This method not only provides high enantioselectivity but also allows for the production of significant quantities of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl and hexyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl or hexyl derivatives.

Scientific Research Applications

2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5,6,7,8-tetrahydronaphthalen-1-ol
  • 3-Hexyl-5,6,7,8-tetrahydronaphthalen-1-ol
  • 2-Benzyl-3-hexyl-1-naphthol

Uniqueness

2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both benzyl and hexyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

917774-48-2

Molecular Formula

C23H30O

Molecular Weight

322.5 g/mol

IUPAC Name

2-benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C23H30O/c1-2-3-4-8-13-20-17-19-14-9-10-15-21(19)23(24)22(20)16-18-11-6-5-7-12-18/h5-7,11-12,17,24H,2-4,8-10,13-16H2,1H3

InChI Key

NDTUELHMOFYFJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=C2CCCCC2=C1)O)CC3=CC=CC=C3

Origin of Product

United States

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